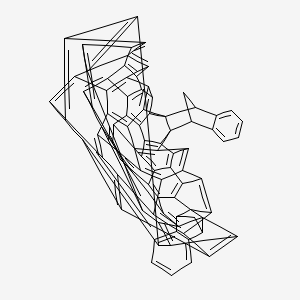
Indene-C70 bisadduct, mixture of isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indene-C70 bisadduct, mixture of isomers, is a compound derived from the fullerene C70. Fullerenes are a class of carbon-based molecules known for their unique cage-like structures. The indene-C70 bisadduct is formed by the addition of two indene molecules to the C70 fullerene, resulting in a mixture of isomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indene-C70 bisadduct involves a [2 + 4] Diels–Alder cycloaddition reaction between C70 and two isoindene molecules generated in situ from indene . The reaction is typically carried out in dichlorobenzene at 180°C under a nitrogen atmosphere. Indene is injected into the system one equivalent at a time, with around ten equivalents added over the course of ten hours . The reaction mixture is then separated by high-performance liquid chromatography (HPLC) to isolate the different isomers .
Industrial Production Methods: While specific industrial production methods for indene-C70 bisadduct are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions, using larger reaction vessels, and employing industrial-scale chromatography techniques for the separation and purification of the isomers.
Analyse Chemischer Reaktionen
Types of Reactions: Indene-C70 bisadduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bisadduct can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Indene-C70 bisadduct has several scientific research applications, particularly in the field of organic electronics:
Organic Solar Cells: The compound is used as an electron acceptor material in bulk-heterojunction organic solar cells.
Electronic Devices: Due to its unique electronic properties, indene-C70 bisadduct is also explored for use in other electronic devices, such as organic field-effect transistors and light-emitting diodes.
Material Science: The compound’s ability to form various isomers makes it a subject of interest in material science research, particularly in studying the relationship between molecular structure and electronic properties.
Wirkmechanismus
The mechanism by which indene-C70 bisadduct exerts its effects is primarily related to its role as an electron acceptor. In organic solar cells, the compound accepts electrons from the donor material, facilitating charge separation and transport. The molecular targets and pathways involved include the fullerene core and the indene addends, which influence the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Indene-C60 Bisadduct: Similar to indene-C70 bisadduct but derived from the C60 fullerene. It also serves as an electron acceptor in organic solar cells.
Phenyl-C61-butyric Acid Methyl Ester (PCBM): Another fullerene derivative commonly used in organic electronics.
Methanofullerenes: Fullerene derivatives with a methano group, used in various electronic applications.
Uniqueness: Indene-C70 bisadduct is unique due to its higher fullerene core (C70) compared to C60 derivatives. This results in different electronic properties and potentially higher performance in certain applications, such as organic solar cells .
Eigenschaften
Molekularformel |
C88H16 |
|---|---|
Molekulargewicht |
1073.1 g/mol |
InChI |
InChI=1S/C88H16/c1-3-7-13-11(5-1)15-9-17(13)87-81-69-55-41-31-21-27-23-19-20-24-28-22-30-26(20)36-35-25(19)29(21)39-49(35)63-64-50(36)40(30)54-44-32(22)42-52-38(28)48-34(24)33(23)47-37(27)51(41)65(69)77-61(47)62(48)78(85(15,77)87)66(52)70-56(42)46-58(44)72-68(54)80(64)86-16-10-18(14-8-4-2-6-12(14)16)88(86)83-71-57(43(31)53(39)67(71)79(63)86)45(55)59-73(81)74(82(70)87)60(46)76(75(59)83)84(72)88/h1-8,15-18H,9-10H2 |
InChI-Schlüssel |
VBCIUEVHOJSZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C1=C8C4=C1C%11=C4C8=C%11C1=C5C1=C5C%11=C%11C%12=C%13C5=C5C1=C6C1=C7C6=C9C7=C9C6=C6C1=C5C1=C6C5=C9C6=C9C%14=C5C(=C1%13)C1=C%14C5=C%13C(=C%121)C%11=C8C18C4=C%10C4=C3C(=C9C5=C4C%131C1CC8C3=CC=CC=C13)C6=C72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

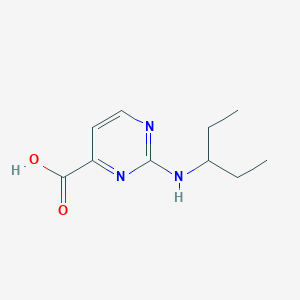
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)
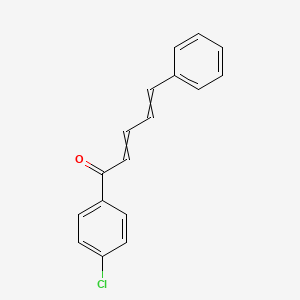
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
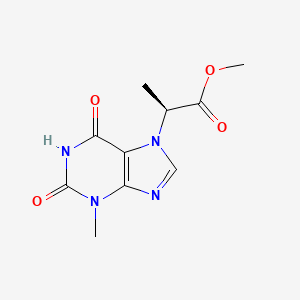
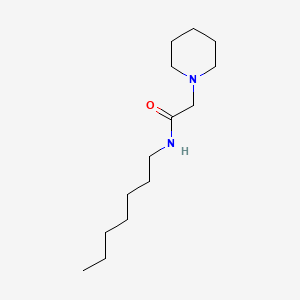

![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
